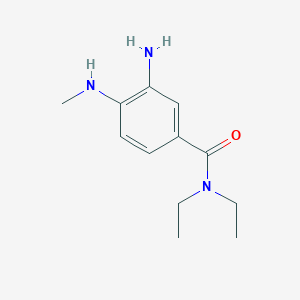
Phenylmercuritriethanolammonium lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylmercuritriethanolammonium lactate is a complex chemical compound that combines the properties of an amino alcohol, a hydroxy acid, and an organomercury compound. This unique combination of functional groups makes it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by the addition of ethylene glycol. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is formed. The resulting compound is then reacted with lactic acid to form the 2-hydroxypropanoate ester. Finally, phenylmercury acetate is introduced to form the phenylmercury(1+) complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes continuous monitoring of reaction parameters and the use of catalysts to enhance reaction rates. The final product is purified using techniques such as distillation and crystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylmercuritriethanolammonium lactate undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The phenylmercury group can be reduced to form elemental mercury and phenyl groups.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces elemental mercury and phenyl groups.
Substitution: Produces substituted amino alcohols and esters.
Applications De Recherche Scientifique
Phenylmercuritriethanolammonium lactate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The compound exerts its effects through multiple pathways:
Molecular Targets: The amino alcohol group interacts with enzymes and proteins, affecting their activity.
Pathways Involved: The hydroxypropanoate group participates in metabolic pathways, influencing cellular energy production. The phenylmercury group interacts with thiol groups in proteins, leading to potential antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine: Similar in structure but lacks the hydroxypropanoate and phenylmercury groups.
Phenylmercury Acetate: Contains the phenylmercury group but lacks the amino alcohol and hydroxypropanoate groups.
Lactic Acid: Contains the hydroxypropanoate group but lacks the amino alcohol and phenylmercury groups.
Uniqueness
Phenylmercuritriethanolammonium lactate is unique due to its combination of functional groups, which imparts a wide range of chemical reactivity and potential applications. The presence of the phenylmercury group also adds antimicrobial properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
23319-66-6 |
|---|---|
Formule moléculaire |
C15H25HgNO6 |
Poids moléculaire |
515.95 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxypropanoate;phenylmercury(1+) |
InChI |
InChI=1S/C6H15NO3.C6H5.C3H6O3.Hg/c8-4-1-7(2-5-9)3-6-10;1-2-4-6-5-3-1;1-2(4)3(5)6;/h8-10H,1-6H2;1-5H;2,4H,1H3,(H,5,6);/q;;;+1/p-1 |
Clé InChI |
BKILWHYRLBCASZ-UHFFFAOYSA-M |
SMILES canonique |
CC(C(=O)[O-])O.C1=CC=C(C=C1)[Hg+].C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol](/img/structure/B8297322.png)
![7-Phenyl-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B8297326.png)







![2-(But-3-ynyl)-4-fluorobenzo[d]oxazole](/img/structure/B8297385.png)

![2-Chloro-4-heptylamino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8297393.png)


